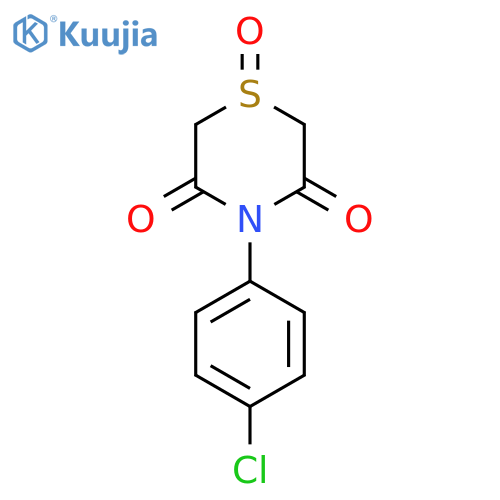Cas no 338409-75-9 (4-(4-Chlorophenyl)-1lambda~4~,4-thiazinane-1,3,5-trione)
4-(4-クロロフェニル)-1λ⁴,4-チアジナン-1,3,5-トリオンは、有機合成や医薬品開発において有用なチアジナン誘導体です。この化合物は、特異的なチアジナン骨格と4-クロロフェニル基を有し、高い反応性と安定性を兼ね備えています。特に、1,3,5-トリオン構造は求電子試薬としての利用が可能で、複雑な分子構築に適しています。また、結晶性が良好なため精製や取り扱いが容易であり、実験室規模から工業生産まで幅広く応用できます。その特異的な化学的特性から、新規薬剤候補の合成中間体としての潜在性が注目されています。

338409-75-9 structure
商品名:4-(4-Chlorophenyl)-1lambda~4~,4-thiazinane-1,3,5-trione
CAS番号:338409-75-9
MF:C10H8ClNO3S
メガワット:257.693420410156
MDL:MFCD00173226
CID:5195156
4-(4-Chlorophenyl)-1lambda~4~,4-thiazinane-1,3,5-trione 化学的及び物理的性質
名前と識別子
-
- 4-(4-chlorophenyl)-1lambda4-thiomorpholine-1,3,5-trione
- 4-(4-CHLOROPHENYL)-1LAMBDA4,4-THIAZINANE-1,3,5-TRIONE
- 3,5-Thiomorpholinedione, 4-(4-chlorophenyl)-, 1-oxide
- 4-(4-chlorophenyl)-1lambda~4~,4-thiazinane-1,3,5-trione
- 4-(4-chlorophenyl)-1-oxo-1,4-thiazinane-3,5-dione
- 4-(4-Chlorophenyl)-4-thiazinane-1,3,5-trione
- 4-(4-Chlorophenyl)-1lambda~4~,4-thiazinane-1,3,5-trione
-
- MDL: MFCD00173226
- インチ: 1S/C10H8ClNO3S/c11-7-1-3-8(4-2-7)12-9(13)5-16(15)6-10(12)14/h1-4H,5-6H2
- InChIKey: FBMSDWARTUNHIJ-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC(=CC=1)N1C(CS(CC1=O)=O)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 1
- 複雑さ: 319
- 疎水性パラメータ計算基準値(XlogP): 0.5
- トポロジー分子極性表面積: 73.7
4-(4-Chlorophenyl)-1lambda~4~,4-thiazinane-1,3,5-trione 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00891733-1g |
4-(4-Chlorophenyl)thiomorpholine-3,5-dione 1-oxide |
338409-75-9 | 90% | 1g |
¥2401.0 | 2023-03-29 | |
| Ambeed | A907358-1g |
4-(4-Chlorophenyl)thiomorpholine-3,5-dione 1-oxide |
338409-75-9 | 90% | 1g |
$350.0 | 2024-04-19 | |
| abcr | AB297019-100mg |
4-(4-Chlorophenyl)-4-thiazinane-1,3,5-trione; . |
338409-75-9 | 100mg |
€221.50 | 2024-04-17 | ||
| abcr | AB297019-100 mg |
4-(4-Chlorophenyl)-4-thiazinane-1,3,5-trione; . |
338409-75-9 | 100MG |
€221.50 | 2023-03-19 |
4-(4-Chlorophenyl)-1lambda~4~,4-thiazinane-1,3,5-trione 関連文献
-
Kang Zheng,Liu Jiang,Yan-Tuan Li,Zhi-Yong Wu,Cui-Wei Yan RSC Adv., 2015,5, 51730-51744
-
Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797
-
Jie Xue,Jiawei Chen,Jizhong Song,Leimeng Xu,Haibo Zeng J. Mater. Chem. C, 2017,5, 11018-11024
-
Sudip Mandal,Barla Thirupathi Org. Biomol. Chem., 2020,18, 5287-5314
-
Sarfraj Mujawar,Onkar Game,Ashish Yengantiwar,Arun Banpurkar,Sneha Kulkarni,Jyoti Jog,Satishchandra Ogale Nanoscale, 2011,3, 4706-4712
338409-75-9 (4-(4-Chlorophenyl)-1lambda~4~,4-thiazinane-1,3,5-trione) 関連製品
- 2137073-81-3((1R)-1-(5-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine)
- 2580203-94-5(4-{(tert-butoxy)carbonylamino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid)
- 156121-15-2(2-(Methoxymethyl)morpholine)
- 1020502-96-8(3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine)
- 212268-44-5(4-Chloro-7-cyclopentyl-7H-pyrrolo2,3-Dpyrimidine)
- 1017210-11-5(4-(2,5-dimethylphenyl)butan-2-amine)
- 506-17-2(cis-Vaccenic acid)
- 73024-80-3(5-(Hexadecanoylamino)fluorescein)
- 1203418-38-5((5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate)
- 1702061-14-0(1-(pentan-2-yl)cyclobutylmethanamine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:338409-75-9)4-(4-Chlorophenyl)-1lambda~4~,4-thiazinane-1,3,5-trione

清らかである:99%
はかる:1g
価格 ($):315.0